molecular formula C7H9F3N2O B1303097 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol CAS No. 169213-78-9

3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol

Cat. No. B1303097
M. Wt: 194.15 g/mol
InChI Key: MAJMCQXRRMHIEJ-UHFFFAOYSA-N
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Description

The compound "3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol" is a trifluoromethylated pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The trifluoromethyl group is a common substituent in medicinal chemistry due to its lipophilic nature and ability to improve metabolic stability.

Synthesis Analysis

The synthesis of trifluoromethylated pyrazoles can be achieved through various methods. One approach involves the generation of anionic triflyldiazomethane species followed by a [3 + 2] cycloaddition reaction with nitroalkenes, as described in the synthesis of pyrazole triflones . Another method includes the 1,3-dipolar cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes, leading to CF3-substituted pyrazoles . Additionally, a one-pot synthesis involving Yb(PFO)3-catalyzed three-component reactions followed by IBX-mediated oxidation has been reported for the synthesis of trifluoromethyl-containing pyrazoles .

Molecular Structure Analysis

Quantum mechanical calculations and spectroscopic investigations have been used to analyze the molecular structure of related trifluoromethylated pyrazoles. Density functional theory (DFT) has been employed to obtain molecular structural parameters and vibrational frequencies . X-ray crystallography has also been utilized to determine the structure of similar compounds, revealing details such as planarity and molecular packing .

Chemical Reactions Analysis

Trifluoromethylated pyrazoles can undergo various chemical reactions. For instance, the [1,5] sigmatropic rearrangement of 3H-pyrazoles can lead to products with shifted acyl groups . Additionally, multicomponent domino reactions in aqueous media have been used to assemble densely functionalized pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated pyrazoles include their vibrational frequencies, molecular electrostatic potential, and non-linear optical properties. These properties can be predicted using DFT and are important for understanding the reactivity and potential applications of these compounds . The thermal decomposition and stability of these compounds have been studied using thermogravimetric analysis and semi-empirical MO calculations . Furthermore, some trifluoromethylated pyrazoles have shown good antimicrobial activities, indicating their potential in medicinal applications .

Scientific Research Applications

Application 1: Synthesis of Cinacalcet HCl

  • Summary of the Application : This compound is used in the synthesis of Cinacalcet HCl, a calcimimetic drug approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .
  • Methods of Application or Experimental Procedures : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
  • Results or Outcomes : The procedure was developed under conventional heating conditions as well as under microwave-assisted conditions. The final API was obtained through reductive amination of the compound with ®-(+)-1-(1-naphthyl)ethylamine using a catalyst prepared by the researchers with a very low content of precious metal .

Application 2: Antifungal Activity

  • Summary of the Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and their antifungal activities were tested by an in vitro mycelia growth inhibition assay .
  • Results or Outcomes : Some of the synthesized compounds exhibited moderate antifungal activities. Among them, certain compounds displayed more than 50% inhibition activities against G. zeae at 100 µg/mL, which was better than that of the commercial fungicides .

Application 3: Synthesis of Trifluoromethylpyridines

  • Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests .
  • Methods of Application or Experimental Procedures : The synthesis and applications of TFMP derivatives involve various chemical reactions. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Application 4: Synthesis of Ubrogepant

  • Summary of the Application : Ubrogepant is a medicament used for acute migraine with or without visual disturbances .
  • Methods of Application or Experimental Procedures : The synthesis of Ubrogepant involves various chemical reactions .
  • Results or Outcomes : Ubrogepant has been granted market approval for its use in the treatment of acute migraines .

Application 5: Synthesis of Trifluoromethyl Alkyl Ethers

  • Summary of the Application : This compound can be used in the synthesis of trifluoromethyl alkyl ethers .
  • Methods of Application or Experimental Procedures : The procedure is applicable to the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
  • Results or Outcomes : The procedure is attractive due to its applicability, but it fails when the alcohol is benzylic, secondary or tertiary .

Application 6: Synthesis of Fluorinated Organic Compounds

  • Summary of the Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using this compound, have found applications in the agrochemical and pharmaceutical industries .
  • Methods of Application or Experimental Procedures : The synthesis and applications of TFMP derivatives involve various chemical reactions .
  • Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated. Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

properties

IUPAC Name

3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c8-7(9,10)6-5(2-1-3-13)4-11-12-6/h4,13H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJMCQXRRMHIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376994
Record name 3-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol

CAS RN

169213-78-9
Record name 3-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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